molecular formula C21H22ClN3O4S B2806760 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392241-92-8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2806760
CAS No.: 392241-92-8
M. Wt: 447.93
InChI Key: TZZYEOSKWPXJDZ-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a 3,4,5-triethoxybenzamide moiety. The thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which facilitates interactions with biological targets.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZYEOSKWPXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a triethoxybenzamide moiety. The presence of the 4-chlorophenyl group enhances its biological activity through potential interactions with various biological targets.

The mechanisms by which this compound exerts its effects are multifaceted:

  • Antimicrobial Activity : The compound has demonstrated significant activity against Mycobacterium tuberculosis cell lines, indicating potential use as an antitubercular agent. It likely disrupts critical biochemical pathways necessary for bacterial survival and replication.
  • Anticancer Properties : Recent studies have shown that derivatives of thiadiazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, modifications to the structure can lead to enhanced apoptotic cell death in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells . The structure-activity relationship (SAR) indicates that specific substitutions can significantly increase potency.

Antimicrobial Efficacy

Pathogen Activity IC50 (µg/mL)
Mycobacterium tuberculosisSignificant inhibitionNot specified
Phytophthora infestansModerate activity3.43

Anticancer Activity

Cell Line Activity IC50 (µg/mL)
MCF-7Cytotoxic10.10
HepG2Enhanced activity3.21
MCF-7 (modified structure)Potent cytotoxicity2.32

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. The findings indicated that structural modifications could lead to significant increases in anticancer activity . For example, a derivative with a benzyl piperidine moiety exhibited the highest potency (IC50 = 2.32 µg/mL).
  • Antimicrobial Studies : Another research highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting that it interferes with essential metabolic pathways in the bacteria. Further investigations are needed to elucidate the exact biochemical interactions.

Comparison with Similar Compounds

This compound can be compared to other thiadiazole derivatives:

Compound Main Activity IC50 (µg/mL)
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiolAntimicrobialNot specified
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]AnticancerNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

a. 5-(4-Chlorophenyl) vs. Other Thiadiazole Substituents
  • Target Compound : The 5-(4-chlorophenyl) group introduces a hydrophobic aromatic ring with an electron-withdrawing chlorine atom, which may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Analog 1 (): N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide features a 4-chlorophenoxy-methyl group.
  • Analog 2 () : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide includes a methylsulfanyl bridge. The sulfur atom may participate in hydrophobic interactions or redox chemistry, differing from the target compound’s direct aryl attachment .
  • Analog 3 () : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide replaces the chlorophenyl group with an ethylsulfanyl chain. This substitution reduces aromaticity but introduces flexibility, which could affect conformational stability .
b. Benzamide Substituents
  • Target Compound : The 3,4,5-triethoxybenzamide group provides three ethoxy substituents, offering moderate electron-donating effects and enhanced solubility compared to methoxy groups.
  • Analog 1 () : The 4-nitrobenzamide substituent introduces a strong electron-withdrawing nitro group, which may increase reactivity but reduce bioavailability due to higher polarity .
  • Analog 2 () : The 4-(dimethylsulfamoyl)benzamide group adds a sulfonamide moiety, which is polar and may improve water solubility or enable hydrogen bonding with biological targets .
  • Analog 3 () : The 3,4,5-trimethoxybenzamide group has shorter alkoxy chains (methoxy vs. ethoxy), which may reduce lipophilicity and alter pharmacokinetic profiles .

Structural Comparison Table

Compound Name Thiadiazole Substituent Benzamide Substituent Key Features Reference
Target Compound 5-(4-Chlorophenyl) 3,4,5-Triethoxybenzamide High lipophilicity, moderate solubility -
N-{5-[(4-Chlorophenoxy)methyl]-... (Analog 1) 5-[(4-Chlorophenoxy)methyl] 4-Nitrobenzamide Increased polarity, potential redox activity
N-[5-[(4-Chlorophenyl)methylsulfanyl]-... (Analog 2) 5-[(4-Chlorophenyl)methylsulfanyl] 4-(Dimethylsulfamoyl)benzamide Sulfur-based flexibility, enhanced H-bonding
N-[5-(Ethylsulfanyl)-... (Analog 3) 5-(Ethylsulfanyl) 3,4,5-Trimethoxybenzamide Reduced aromaticity, shorter alkoxy chains

Implications of Structural Differences

  • Solubility : The triethoxy groups in the target compound likely improve aqueous solubility compared to Analog 3’s trimethoxy substituents, which have lower oxygen content and shorter chains .
  • Metabolic Stability : The methylsulfanyl group in Analog 2 may be susceptible to oxidation, whereas the ethoxy groups in the target compound are generally metabolically stable .

Q & A

Basic: What are the critical steps in synthesizing N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves sequential functionalization of the thiadiazole core and benzamide moiety. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with substituted carboxylic acids (e.g., 4-chlorobenzoic acid) under acidic conditions .
  • Amide coupling : Reacting the thiadiazole intermediate (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine) with 3,4,5-triethoxybenzoyl chloride using coupling agents like DCC or EDCI .
  • Optimization strategies :
    • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
    • Catalysts : Triethylamine (TEA) improves amidation yields by scavenging HCl .
      Typical yields range from 45–70%, with purity confirmed via HPLC (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50 values across cancer cell lines)?

Answer:
Discrepancies in biological data often arise from variations in:

  • Assay conditions : Differences in cell culture media, incubation times, or serum concentrations can alter drug uptake. Standardized protocols (e.g., 72-hour MTT assays) are critical .
  • Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups on benzamide) drastically affect activity. For example, 3,4,5-trimethoxy analogs show 10-fold higher cytotoxicity than triethoxy derivatives in MCF-7 cells .
  • Mechanistic heterogeneity : Target selectivity (e.g., kinase inhibition vs. DNA intercalation) varies with cell line genetics. Proteomic profiling is recommended to identify primary targets .

Basic: Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons on the 4-chlorophenyl group appear as doublets at δ 7.4–7.6 ppm (J = 8.5 Hz). Ethoxy groups show triplet signals at δ 1.2–1.4 ppm (CH3) and δ 4.0–4.2 ppm (CH2) .
    • ¹³C NMR : The thiadiazole C-2 carbon resonates at δ 165–170 ppm, while the benzamide carbonyl appears at δ 168–172 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 486.2 (calculated for C₂₄H₂₄ClN₃O₄S) .
  • IR : Strong absorption bands at 1670–1690 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C in ethoxy groups) confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Answer:
Key SAR insights from analogous thiadiazoles include:

  • Thiadiazole modifications :
    • Electron-withdrawing groups (e.g., Cl at the 4-phenyl position) enhance cytotoxicity by increasing electrophilicity for nucleophilic attack .
    • Bulky substituents (e.g., tert-butyl) on the thiadiazole reduce solubility but improve membrane permeability .
  • Benzamide substitutions :
    • Methoxy/ethoxy groups at positions 3,4,5 increase planarity, enhancing DNA intercalation. Triethoxy derivatives exhibit logP values ~3.2, balancing lipophilicity and solubility .
  • Hybrid analogs : Coupling with sulfonamide or triazole moieties broadens target specificity (e.g., COX-2 inhibition) .

Basic: What are the best practices for evaluating the compound’s stability under experimental storage conditions?

Answer:

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for thiadiazoles) .
  • Photostability : Store in amber vials at -20°C; UV-Vis monitoring (λ = 270 nm) detects photodegradation .
  • Hydrolytic stability :
    • pH dependence : Stable in pH 5–7 but hydrolyzes rapidly in alkaline conditions (t₁/₂ < 24 hours at pH 9) .
    • Accelerated testing : Use 40°C/75% RH for 4 weeks to simulate long-term stability .

Advanced: How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

Answer:

  • Target identification : Dock against databases (e.g., PDB) using AutoDock Vina. The thiadiazole core shows high affinity for EGFR (ΔG ≈ -9.2 kcal/mol) due to π-π stacking with Tyr-869 .
  • MD simulations : Assess binding stability over 100 ns; RMSD < 2.0 Å indicates stable target engagement .
  • ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) but high plasma protein binding (>90%) .

Basic: What in vitro assays are suitable for preliminary screening of antimicrobial activity?

Answer:

  • Antibacterial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains (e.g., E. coli ATCC 25922). MIC values < 16 µg/mL are considered potent .
  • Antifungal : Disk diffusion assays against C. albicans SC5314. Zone of inhibition >15 mm at 50 µg/disc indicates efficacy .
  • Controls : Use ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls .

Advanced: How do researchers reconcile conflicting data between in vitro and in vivo efficacy studies?

Answer:
Common issues and solutions:

  • Bioavailability gaps : Poor solubility (e.g., logS = -4.2) limits in vivo absorption. Formulate with PEG-400 or cyclodextrins to enhance solubility .
  • Metabolic instability : CYP3A4-mediated oxidation of ethoxy groups generates inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) improves AUC .
  • Species variability : Murine models may lack human-specific targets. Use xenografts with human-derived cell lines (e.g., HCT-116) .

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